molecular formula C9H15ClN2 B2871216 (2-p-Tolyl-ethyl)-hydrazine hydrochloride CAS No. 69717-83-5

(2-p-Tolyl-ethyl)-hydrazine hydrochloride

Cat. No.: B2871216
CAS No.: 69717-83-5
M. Wt: 186.68
InChI Key: LTYACTJPXVEOGY-UHFFFAOYSA-N
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Description

(2-p-Tolyl-ethyl)-hydrazine hydrochloride is an organic compound with the molecular formula C9H14N2·HCl It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-p-Tolyl-ethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-p-Tolyl-ethyl)-hydrazine hydrochloride typically involves the reaction of (2-p-Tolyl-ethyl)amine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-p-Tolyl-ethyl)-hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Azides or nitroso compounds.

    Reduction: Primary amines.

    Substitution: Substituted hydrazines or hydrazones.

Scientific Research Applications

(2-p-Tolyl-ethyl)-hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-p-Tolyl-ethyl)-hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

    (2-p-Tolyl-ethyl)amine: A precursor in the synthesis of (2-p-Tolyl-ethyl)-hydrazine hydrochloride.

    Hydrazine: The parent compound from which this compound is derived.

    Phenylhydrazine: A similar compound with a phenyl group instead of a (2-p-Tolyl-ethyl) group.

Uniqueness

This compound is unique due to the presence of the (2-p-Tolyl-ethyl) group, which imparts specific chemical properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in the study of biochemical pathways.

Properties

IUPAC Name

2-(4-methylphenyl)ethylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-8-2-4-9(5-3-8)6-7-11-10;/h2-5,11H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYACTJPXVEOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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